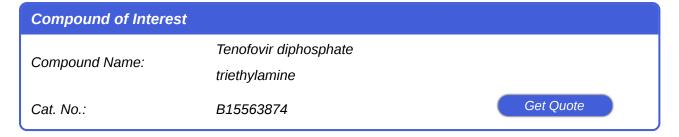


# quantification of tenofovir diphosphate in plasma using LC-MS/MS

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An Application Note and Protocol for the Quantification of Tenofovir Diphosphate in Plasma using LC-MS/MS

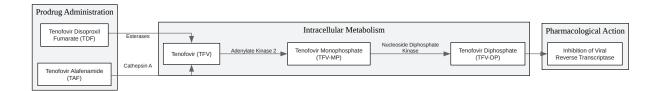
#### Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy for HIV infection and chronic hepatitis B. Its active metabolite, tenofovir diphosphate (TFV-DP), acts as a competitive inhibitor of reverse transcriptase, leading to chain termination of viral DNA synthesis. The intracellular concentration of TFV-DP is a key determinant of the drug's efficacy. Therefore, a sensitive and robust analytical method for the quantification of TFV-DP in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of TFV-DP in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

### **Metabolic Pathway of Tenofovir**

Tenofovir is administered as a prodrug, either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), to enhance its oral bioavailability. Following administration, these prodrugs are metabolized to tenofovir, which is then phosphorylated intracellularly to its active form, tenofovir diphosphate.





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Caption: Metabolic activation of tenofovir prodrugs to the active tenofovir diphosphate.

## **Experimental Protocol**

This protocol outlines the procedure for the extraction and quantification of TFV-DP from human plasma.

#### **Materials and Reagents**

- Tenofovir Diphosphate (TFV-DP) reference standard
- [13C5]-Tenofovir Diphosphate as internal standard (IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- · Ammonium hydroxide
- Formic acid
- Human plasma (K<sub>2</sub>EDTA)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX)

#### Instrumentation

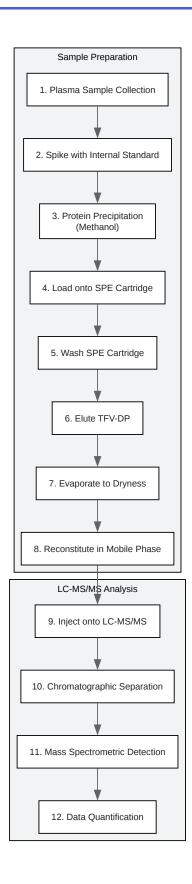


- Liquid Chromatograph (e.g., Shimadzu Nexera X2)
- Tandem Mass Spectrometer (e.g., Sciex 6500+)

#### **Sample Preparation: Solid Phase Extraction (SPE)**

The experimental workflow for sample preparation and analysis is depicted below.





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Caption: Workflow for the quantification of TFV-DP in plasma by LC-MS/MS.



- Protein Precipitation: To 200 μL of plasma, add 600 μL of ice-cold methanol containing the internal standard, [<sup>13</sup>C<sub>5</sub>]-Tenofovir Diphosphate.
- Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Solid Phase Extraction (SPE):
  - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  - Load the supernatant from the previous step onto the SPE cartridge.
  - Wash the cartridge with 1 mL of water followed by 1 mL of methanol.
  - Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
- Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  Reconstitute the residue in 100 μL of the mobile phase.

**Liquid Chromatography Conditions** 

Parameter	Condition
Column	Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	0-1 min (2% B), 1-5 min (2-98% B), 5-6 min (98% B), 6-6.1 min (98-2% B), 6.1-8 min (2% B)
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	10 μL

#### **Mass Spectrometry Conditions**



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative
MRM Transitions	TFV-DP: 448.0 -> 159.0; [ <sup>13</sup> C <sub>5</sub> ]-TFV-DP: 453.0 - > 159.0
Ion Spray Voltage	-4500 V
Temperature	550°C
Curtain Gas	35 psi
Collision Gas	9 psi

## **Quantitative Data Summary**

The method was validated according to regulatory guidelines. A summary of the quantitative performance is provided below.

**Calibration Curve and Linearity** 

Analyte	Calibration Range (fmol/sample)	R <sup>2</sup>
TFV-DP	10 - 5000	> 0.995

**Precision and Accuracy** 

Quality Control Sample	Concentration (fmol/sample)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	10	< 15	< 15	85 - 115
Low QC	30	< 10	< 10	90 - 110
Medium QC	500	< 10	< 10	90 - 110
High QC	4000	< 10	< 10	90 - 110



**Recovery and Matrix Effect** 

Analyte	Extraction Recovery (%)	Matrix Effect (%)
TFV-DP	> 85	< 15

#### Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of tenofovir diphosphate in human plasma. The described protocol, employing solid-phase extraction for sample cleanup, provides excellent recovery and minimal matrix effects. The method demonstrates high sensitivity with a lower limit of quantification of 10 fmol/sample and exhibits excellent linearity, precision, and accuracy over a wide dynamic range. This validated method is suitable for use in clinical research and therapeutic drug monitoring of tenofovir.

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